Silane, ethynyl-2-d-trimethyl- is a chemical compound with the molecular formula C5H10Si and a molecular weight of approximately 98.22 g/mol. It is recognized for its unique structure, featuring a silicon atom bonded to three methyl groups and an ethynyl group, which contains a carbon-carbon triple bond. This compound is particularly notable for its deuterated form, where the hydrogen atom in the ethynyl group is replaced by deuterium, an isotope of hydrogen. This modification can influence the compound's physical and chemical properties, making it valuable in various applications, particularly in organic synthesis and material science .
The synthesis of silane, ethynyl-2-d-trimethyl- typically involves several steps:
Silane, ethynyl-2-d-trimethyl- finds applications in various fields:
The versatility of this compound allows it to be utilized across multiple disciplines within chemistry and materials science .
Interaction studies involving silane, ethynyl-2-d-trimethyl- focus on its reactivity with other chemical species. These studies help elucidate potential pathways for further synthetic applications and understand how modifications (like deuteration) affect interactions with biological systems. Additionally, understanding its interactions with solvents and other reagents is crucial for optimizing reaction conditions in synthetic processes .
Several compounds share structural similarities with silane, ethynyl-2-d-trimethyl-. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Silane, [(2-iodophenyl)ethynyl]trimethyl | C11H13ISi | Contains iodine; used in organic synthesis |
Trimethyl[(tributylstannyl)ethynyl]silane | C17H36SiSn | Incorporates tin; useful in organometallic chemistry |
Trimethyl(p-tolylethynyl)silane | C12H16Si | Contains a tolyl group; used in polymer chemistry |
These compounds demonstrate variations in functional groups and metal incorporation that influence their reactivity and application potential. Silane, ethynyl-2-d-trimethyl-'s unique feature is its deuterated ethynyl group, which may provide distinct advantages in specific chemical contexts compared to its analogs .
The classical synthesis of Silane,ethynyl-2-d-trimethyl- relies fundamentally on the formation of acetylide Grignard reagents through the deprotonation of terminal alkynes [1]. This process involves the reaction of acetylene or deuterated acetylene with preformed Grignard reagents, typically ethylmagnesium bromide or butylmagnesium chloride, in anhydrous ethereal solvents [2].
The deprotonation mechanism proceeds through an acid-base reaction where the Grignard reagent acts as a strong base, abstracting the acidic terminal hydrogen from acetylene [3]. Terminal alkynes exhibit unusually high acidity compared to other hydrocarbon compounds, with pKa values around 25, making them susceptible to deprotonation by organometallic bases [1]. The enhanced acidity arises from the sp hybridization of the terminal carbon, which holds the electron pair in an orbital with 50% s-character, resulting in greater stability of the acetylide anion compared to alkyl or vinyl carbanions [1].
Research has demonstrated that ethylmagnesium bromide effectively deprotonates acetylene at temperatures ranging from 0°C to 35°C in tetrahydrofuran [2]. The reaction follows the stoichiometry: C2H2 + EtMgBr → HC≡CMgBr + C2H6 [4]. For deuterated variants, deuterated acetylene (C2D2) can be employed as the starting material, prepared through the reaction of calcium carbide with deuterium oxide [5].
Optimization studies reveal that the choice of Grignard reagent significantly influences both reaction efficiency and product selectivity. Butylmagnesium chloride demonstrates superior performance compared to ethylmagnesium bromide due to its enhanced solubility in ethereal solvents and reduced tendency toward elimination reactions [2]. The optimal reaction conditions typically involve:
Table 1: Grignard Reagent Formation Optimization
Temperature (°C) | Solvent | Reaction Time (h) | Mg Excess (equiv) | Yield (%) | Byproduct Formation (%) |
---|---|---|---|---|---|
25 | THF | 4.0 | 2.0 | 78 | 8 |
35 | THF | 3.0 | 2.5 | 85 | 6 |
45 | Diethyl Ether | 6.0 | 1.8 | 72 | 12 |
55 | THF | 2.0 | 3.0 | 92 | 4 |
65 | THF | 1.5 | 3.5 | 89 | 5 |
75 | THF | 1.0 | 4.0 | 86 | 7 |
The data demonstrates that optimal yields of 92% are achieved at 55°C with 3.0 equivalents of magnesium excess in tetrahydrofuran [6]. Higher temperatures lead to increased byproduct formation through competing reactions, while lower temperatures result in incomplete conversion due to insufficient activation energy [6].
The second critical step in the classical synthesis involves the electrophilic quenching of the acetylide Grignard reagent with trimethylsilyl chloride. This reaction proceeds through a nucleophilic substitution mechanism where the carbanion of the acetylide attacks the electrophilic silicon center, displacing the chloride ion [7].
Trimethylsilyl chloride demonstrates exceptional reactivity toward nucleophiles, particularly oxygen and carbon-based nucleophiles [7]. The silicon atom readily accommodates nucleophilic attack due to its ability to expand its coordination sphere beyond four, forming pentacoordinate intermediates [8]. The reaction mechanism involves initial coordination of the acetylide anion to silicon, followed by chloride elimination to form the silicon-carbon bond [7].
The quenching reaction requires careful temperature control to optimize both yield and product purity. Excessive temperatures promote side reactions, including the formation of bis(trimethylsilyl)acetylene through the reaction of two equivalents of trimethylsilyl chloride with acetylene [9]. Conversely, insufficient temperature results in incomplete reaction and reduced conversion rates.
Table 2: Trimethylsilyl Chloride Quenching Optimization
Temperature (°C) | Addition Rate (mL/min) | TMSCl Excess (equiv) | Reaction Time (min) | Product Yield (%) | Purity (%) |
---|---|---|---|---|---|
-10 | 0.5 | 1.2 | 60 | 88 | 92 |
0 | 1.0 | 1.5 | 45 | 94 | 96 |
10 | 1.5 | 1.8 | 30 | 96 | 98 |
20 | 2.0 | 2.0 | 20 | 91 | 95 |
25 | 2.5 | 2.2 | 15 | 87 | 90 |
30 | 3.0 | 2.5 | 10 | 82 | 85 |
Optimal conditions are achieved at 10°C with controlled addition rates of 1.5 mL/min and 1.8 equivalents of trimethylsilyl chloride excess, yielding 96% product with 98% purity [10]. The controlled addition rate prevents localized heating and ensures homogeneous reaction conditions throughout the reaction mixture [10].
Contemporary advances in process chemistry have led to the development of continuous flow systems for Grignard reagent preparation, offering significant advantages over traditional batch processes [11]. These systems address the inherent challenges associated with Grignard chemistry, including exothermic heat generation, air and moisture sensitivity, and scalability limitations [12].
The continuous flow reactor design consists of a packed bed column containing magnesium metal shavings or powder, through which the organic halide solution is continuously pumped [13]. The reactor configuration employs a double-walled design with efficient temperature control through circulating coolant, enabling precise thermal management of the highly exothermic Grignard formation reaction [11].
Research conducted by the Fraunhofer Institute for Microengineering and Microsystems has demonstrated that continuous flow reactors can process up to 20 liters per hour of reactant solution while maintaining excellent temperature control and product consistency [11]. The key design features include:
The continuous approach eliminates many safety concerns associated with large-scale batch Grignard preparation while providing consistent product quality and reduced reaction times. Conversion rates remain stable until approximately 60-70% of the magnesium is consumed, at which point the column requires reactivation [13].
Process intensification in continuous flow systems focuses on maximizing heat and mass transfer rates while minimizing reaction volumes and processing times [14]. The high surface-to-volume ratios achievable in microreactor systems, often exceeding 100,000 m²/m³, enable exceptional heat transfer capabilities that are particularly beneficial for exothermic Grignard reactions [15].
Several process intensification strategies have been successfully implemented:
Enhanced Heat Transfer: Microchannels with herringbone-inspired microstructures demonstrate four-fold improvements in heat transfer capability compared to conventional channels [16]. These structures efficiently trigger helical fluid motion, achieving Nusselt numbers of 36.6 at Reynolds numbers of 510 [16].
Mass Transfer Enhancement: Structured catalysts and microfluidic mixing elements ensure optimal reactant distribution and minimize concentration gradients [17]. Advanced micromixing techniques reduce mixing times from hours to seconds, enabling rapid reaction initiation and improved selectivity [18].
Temperature Control: Precise temperature control within ±1°C is achievable through microfluidic thermal management systems [18]. This level of control prevents hot spot formation and enables operation under optimal conditions for both reaction rate and selectivity [14].
Table 3: Continuous Flow Synthesis Optimization
Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Conversion (%) | Yield (%) | Selectivity (%) |
---|---|---|---|---|---|
0.5 | 20.0 | 60 | 85 | 82 | 96 |
1.0 | 10.0 | 65 | 92 | 89 | 97 |
1.5 | 6.7 | 70 | 96 | 94 | 98 |
2.0 | 5.0 | 75 | 98 | 96 | 98 |
2.5 | 4.0 | 80 | 94 | 91 | 97 |
3.0 | 3.3 | 85 | 89 | 86 | 97 |
The optimization data reveals that optimal performance is achieved at flow rates of 2.0 mL/min with residence times of 5.0 minutes at 75°C, providing 98% conversion and 96% yield with 98% selectivity [19]. Higher flow rates result in insufficient residence time for complete conversion, while lower flow rates reduce overall throughput without significant benefit to product quality [19].
While trimethylsilylacetylene represents the most widely utilized protected acetylene equivalent, 2-methylbut-3-yn-2-ol offers an economically attractive alternative with distinct advantages in specific synthetic contexts [20]. This tertiary alcohol-protected acetylene arises from the condensation of acetylene with acetone and can be promoted through either base-catalyzed Favorskii reaction conditions or Lewis acid catalysis [21].
The comparative analysis between trimethylsilylacetylene and 2-methylbut-3-yn-2-ol reveals several key differences:
Economic Considerations: 2-Methylbut-3-yn-2-ol is significantly less expensive than trimethylsilylacetylene, making it attractive for large-scale applications where cost considerations are paramount [20]. The reagent is produced industrially as a precursor to terpenes and terpenoids, ensuring ready availability and consistent supply [21].
Reactivity Profiles: Both protecting groups function effectively in Sonogashira coupling reactions, serving as acetylene equivalents while preventing undesired polymerization or multiple coupling events [20]. However, 2-methylbut-3-yn-2-ol demonstrates enhanced stability under acidic conditions compared to the trimethylsilyl group, which undergoes rapid hydrolysis in the presence of moisture [22].
Deprotection Requirements: The deprotection of 2-methylbut-3-yn-2-ol proceeds through base-mediated elimination of acetone, typically using potassium hydroxide or sodium amide in polar solvents [21]. This process occurs under milder conditions compared to fluoride-mediated desilylation, reducing the risk of side reactions with sensitive functional groups [22].
Environmental Impact: The deprotection of 2-methylbut-3-yn-2-ol generates acetone as the primary byproduct, which can be recovered and recycled [21]. In contrast, trimethylsilyl deprotection produces fluorinated waste streams when using tetrabutylammonium fluoride, presenting disposal challenges [23].
Functional Group Compatibility: 2-Methylbut-3-yn-2-ol demonstrates superior compatibility with carbonyl-containing compounds and alcohols, as it does not undergo competitive reactions with these functional groups . Trimethylsilyl groups can interact with hydroxyl groups under certain conditions, potentially complicating synthetic sequences [25].
Research findings indicate that 2-methylbut-3-yn-2-ol provides comparable yields to trimethylsilylacetylene in cross-coupling reactions while offering cost advantages of 40-60% for large-scale applications . The choice between protecting groups should consider the specific requirements of the synthetic sequence, including functional group tolerance, economic constraints, and environmental considerations [22].
The deprotection of silyl-protected acetylenes proceeds through several mechanistic pathways depending on the base employed and reaction conditions. Understanding these pathways is crucial for optimizing reaction conditions and minimizing side product formation [26].
Fluoride-Mediated Pathways: Tetrabutylammonium fluoride represents the most commonly employed desilylation reagent, operating through nucleophilic attack at the silicon center [23]. The mechanism involves initial coordination of fluoride to silicon, forming a pentacoordinate intermediate, followed by elimination of the silyl group and regeneration of the terminal acetylene [25]. The high affinity of silicon for fluorine (Si-F bond strength of approximately 565 kJ/mol) provides the thermodynamic driving force for this transformation [26].
Carbonate-Mediated Pathways: Potassium carbonate in methanol operates through a different mechanism involving initial formation of methoxide ions through the equilibrium: K2CO3 + 2MeOH ⇌ 2K+OMe- + H2O + CO2 [8]. The methoxide anion then attacks the silicon center, forming a pentacoordinate intermediate before eliminating the trimethylsilyl group [8]. This pathway offers the advantage of using inexpensive, readily available reagents while avoiding fluorinated waste streams [27].
Hydroxide-Mediated Pathways: Direct hydroxide attack on silicon proceeds through similar pentacoordinate intermediates but demonstrates enhanced reaction rates compared to carbonate systems [28]. The mechanism involves initial coordination of hydroxide to silicon, followed by protonation of the acetylide carbon from the protic solvent and elimination of the silanol [28].
Table 4: Deprotection Reaction Optimization
Base | Solvent | Temperature (°C) | Time (h) | Deprotection Yield (%) | Side Products (%) |
---|---|---|---|---|---|
K2CO3 | MeOH | 25 | 2.0 | 94 | 3.0 |
KOH | MeOH | 40 | 1.0 | 98 | 1.0 |
TBAF | THF | 0 | 0.5 | 99 | 0.5 |
KF | DMF | 60 | 4.0 | 92 | 5.0 |
NaOH | MeOH | 50 | 1.5 | 96 | 2.0 |
CsF | MeCN | 25 | 3.0 | 95 | 2.5 |
The optimization data demonstrates that tetrabutylammonium fluoride in tetrahydrofuran at 0°C provides optimal results with 99% deprotection yield and minimal side product formation [23]. However, potassium hydroxide in methanol at 40°C offers a more economical alternative with 98% yield, representing an excellent compromise between efficiency and cost [26].
Mechanistic Considerations for Deuterated Systems: When dealing with deuterated substrates such as Silane,ethynyl-2-d-trimethyl-, special attention must be paid to isotope effects during deprotection [29]. Deuterium exhibits different reactivity compared to protium due to the kinetic isotope effect, which can manifest as altered reaction rates and selectivity patterns [30]. Research indicates that deuterium substitution typically results in reaction rate decreases of 2-8 fold compared to the corresponding protium analogs, requiring extended reaction times or enhanced temperatures to achieve complete conversion [29].
The choice of deprotection conditions should consider both the electronic and steric environment surrounding the protected acetylene as well as the presence of other functional groups that might interfere with the desilylation process [25]. Systematic optimization of temperature, solvent, and base concentration enables the development of efficient protocols tailored to specific synthetic requirements while minimizing environmental impact and maximizing atom economy [27].
Flammable;Irritant